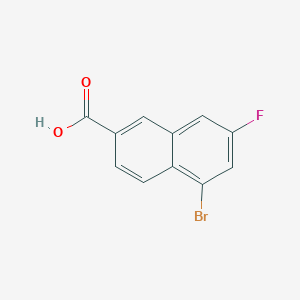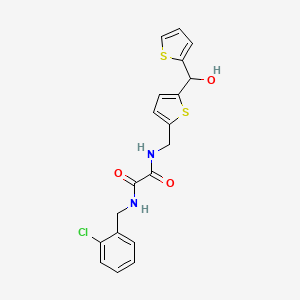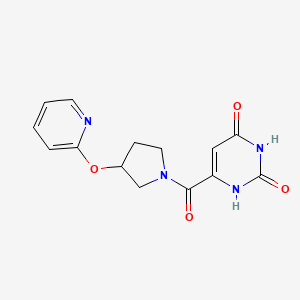![molecular formula C11H20N2O4S B2505781 Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate CAS No. 2173999-68-1](/img/structure/B2505781.png)
Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C11H20N2O4S and its molecular weight is 276.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate typically involves the formation of the thieno[3,4-c]pyrrole ring system followed by the introduction of functional groups at specific positions. Key steps in the synthesis include the cyclization of precursor molecules and subsequent functionalization reactions under controlled conditions such as temperature, pH, and reaction time.
Industrial Production Methods: : Industrial production of this compound often involves optimized synthetic routes to maximize yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and crystallization may be used to purify the compound after synthesis. Specific details of industrial production might involve the use of batch reactors or continuous flow systems to manage large-scale production efficiently.
Chemical Reactions Analysis
Types of Reactions: : Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate undergoes a variety of chemical reactions, including:
Oxidation: : Where specific functional groups may be oxidized to form new products.
Reduction: : Functional groups can be reduced under specific conditions.
Substitution: : Various substitutions may occur, especially at the amino or carboxylate groups, leading to derivative compounds.
Common Reagents and Conditions: : Common reagents for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Conditions might range from ambient temperature to elevated temperatures, and inert atmospheres might be used to prevent unwanted side reactions.
Major Products Formed: : The major products of these reactions will depend on the specific reagents and conditions used but can include various derivatives of the original compound, where key functional groups are modified or new groups are introduced.
Scientific Research Applications
Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, given its reactivity and the variety of functional groups it contains.
Biology: : It may play a role in biological studies, particularly in the investigation of biochemical pathways where similar structures are present.
Medicine: : Potential pharmaceutical applications, especially if the compound or its derivatives exhibit biological activity, could lead to new therapeutic agents.
Industry: : Industrial applications may include its use as an intermediate in the synthesis of other chemicals or materials, owing to its complex structure and functional group diversity.
Mechanism of Action: The mechanism of action of Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate typically involves interactions at the molecular level with specific biological targets or chemical reagents. These interactions can include binding to enzyme active sites, participating in electron transfer reactions, or forming temporary intermediates in a reaction pathway. The specific mechanism would depend on the application, whether in a biological or chemical context.
Comparison with Similar Compounds: this compound can be compared to other compounds with similar structural motifs, such as those containing the thieno[3,4-c]pyrrole ring system or similar functional groups.
Uniqueness: : Its uniqueness lies in the specific arrangement of functional groups and the stereochemistry at the chiral centers, which can confer distinct reactivity and interactions compared to similar molecules.
Similar Compounds: : Examples of similar compounds include those with thieno ring systems or pyrrole derivatives, such as 2,3-dihydrothieno[3,4-b][1,4]dioxine or pyrrole-2-carboxylates.
And there you have it: the world of this compound, all wrapped up in a neat little package. Anything else you’re curious about?
Properties
IUPAC Name |
tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-10(2,3)17-9(14)13-4-8-5-18(15,16)7-11(8,12)6-13/h8H,4-7,12H2,1-3H3/t8-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIUNUWGKXZNCT-LDYMZIIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CS(=O)(=O)CC2(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CS(=O)(=O)C[C@@]2(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one](/img/structure/B2505704.png)
![2-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,5-DIMETHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2505705.png)
![(3Z)-3-({[1,1'-biphenyl]-4-yl}imino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2505708.png)
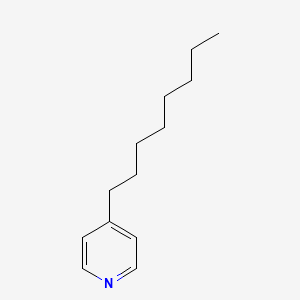
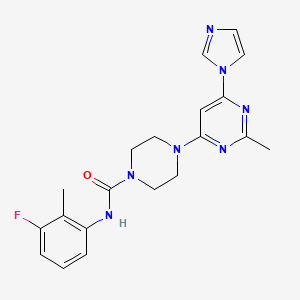
![7-Fluoro-2-methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2505711.png)
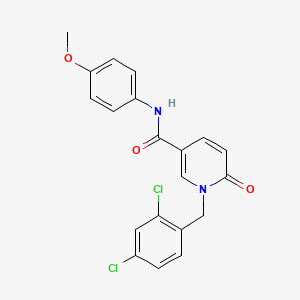
![1-(3-Phenylpropyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2505713.png)
![benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)
![N-(5-chloro-2-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2505715.png)
